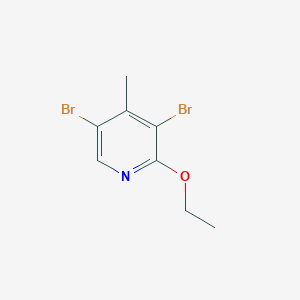
3,5-Dibromo-2-ethoxy-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, the hydrogen atom at position 2 is replaced by an ethoxy group, and the hydrogen atom at position 4 is replaced by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- typically involves the bromination of 2-ethoxy-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent such as acetic acid or carbon tetrachloride, and the reaction is performed at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid, palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted pyridines with various functional groups replacing the bromine atoms.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products where bromine atoms are replaced by hydrogen.
Applications De Recherche Scientifique
Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ethoxy group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Pyridine, 2,4,6-tribromo-: This compound has three bromine atoms at positions 2, 4, and 6, making it more reactive in nucleophilic substitution reactions.
Pyridine, 3,5-dichloro-2-ethoxy-4-methyl-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and physical properties.
Pyridine, 3,5-dibromo-4-methyl-: Lacks the ethoxy group, which affects its solubility and reactivity.
Uniqueness: Pyridine, 3,5-dibromo-2-ethoxy-4-methyl- is unique due to the presence of both bromine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. The combination of these substituents allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
610279-05-5 |
|---|---|
Formule moléculaire |
C8H9Br2NO |
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
3,5-dibromo-2-ethoxy-4-methylpyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-3-12-8-7(10)5(2)6(9)4-11-8/h4H,3H2,1-2H3 |
Clé InChI |
IGBOBAMPSJLNBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C(=C1Br)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



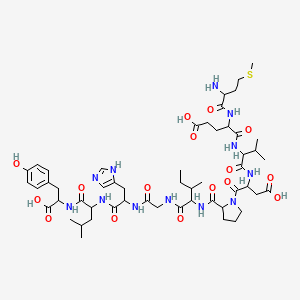
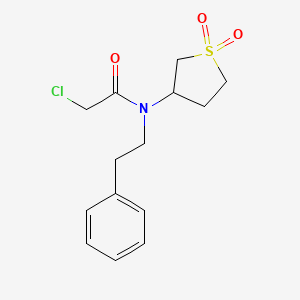

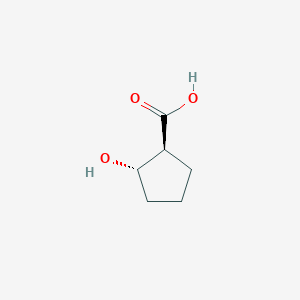
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
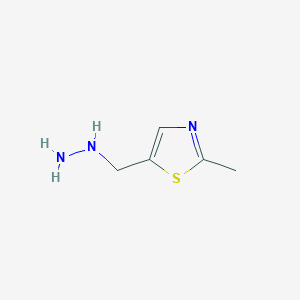

amine](/img/structure/B12111639.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)
![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B12111656.png)


